![molecular formula C5H12N2O2S B1427543 (Cyclopropylsulfamoyl)dimethylamine CAS No. 1339583-29-7](/img/structure/B1427543.png)
(Cyclopropylsulfamoyl)dimethylamine
Overview
Description
(Cyclopropylsulfamoyl)dimethylamine is an organic compound with the CAS Number: 1339583-29-7 and a molecular weight of 164.23 . It is also known by the IUPAC name N’-cyclopropyl-N,N-dimethylsulfamide . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2S/c1-7(2)10(8,9)6-5-3-4-5/h5-6H,3-4H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.23 . It is typically in an oil form .Scientific Research Applications
Medicinal Chemistry Applications
- Cytotoxic Properties and DNA Interaction : A study demonstrated the X-ray structure of a cytotoxic trans-platinum compound containing dimethylamine, revealing its potential for DNA interstrand cross-linking, sequence specificity, and inhibition of the B-Z DNA transition. These properties suggest its applicability in designing drugs targeting DNA interactions (Perez et al., 2000).
Polymer Science Applications
- Cyclopolymerization : Research on the cyclopolymerization of various N,N-dipropargylamines, including dimethyl analogs, highlighted the synthesis of polymers with unique ring structures. This process uses well-defined catalysts, contributing to materials science and polymer chemistry (Vygodskii et al., 2008).
Atmospheric Chemistry Applications
- Sulfuric Acid Nucleation : A computational study found that dimethylamine significantly enhances sulfuric acid nucleation in atmospheric conditions. This research offers insights into atmospheric chemistry, specifically in understanding particle formation and air quality impacts (Loukonen et al., 2010).
Organic Synthesis Applications
- C-H Activation and Carbonylation : Investigations into the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcased the synthesis of dimethylamide from aryl bromides. This method presents an alternative to traditional carbonylation techniques, useful for organic synthesis (Wan et al., 2002).
- Superbasic Properties of Compounds : Studies on the basicity of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines showed these compounds possess high proton affinities and basicities, highlighting their potential in developing new superbase materials (Gattin et al., 2005).
properties
IUPAC Name |
(dimethylsulfamoylamino)cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-7(2)10(8,9)6-5-3-4-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSFEQPWRMJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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